Cyclopentanone, 2-(3-oxo-2-phenylbutyl)-
Description
Properties
CAS No. |
55110-09-3 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(3-oxo-2-phenylbutyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11(16)14(12-6-3-2-4-7-12)10-13-8-5-9-15(13)17/h2-4,6-7,13-14H,5,8-10H2,1H3 |
InChI Key |
CONGYFHHUSOXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a phenylbutyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(3-oxo-2-phenylbutyl)- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylbutyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which cyclopentanone, 2-(3-oxo-2-phenylbutyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
The target compound’s 3-oxo-2-phenylbutyl group combines aromaticity (phenyl) and ketonic reactivity (3-oxo), distinguishing it from analogs with purely aliphatic (e.g., prenyl) or polar (e.g., hydroxypentyl) substituents. The phenyl group enhances lipophilicity (higher logP vs. aliphatic analogs), while the 3-oxo moiety may participate in hydrogen bonding or redox reactions .
Toxicity and Sensitization
- Sensitization: Aliphatic cyclopentanones (e.g., 2-hexylidene) are weak sensitizers at ≤0.2% concentrations .
- Toxicity: Cyclopentanone derivatives like curcumin analogs show low cytotoxicity in human lung cells . However, the target’s lipophilic phenylbutyl chain could increase bioaccumulation risks, necessitating further study.
Physicochemical Properties
- Lipophilicity: The phenylbutyl substituent likely increases logP (estimated ~3.5–4.0) compared to 2-pentylcyclopentanone (logP ~2.8) .
- Solubility: Reduced aqueous solubility vs. hydroxylated analogs (e.g., 2-(1-hydroxypentyl)-cyclopentanone) .
- Stability: Cyclopentanone derivatives with electron-withdrawing groups (e.g., nitro) show lower oxidative stability , whereas the target’s 3-oxo group may catalyze alkene oxidation under mild conditions, similar to cyclopentanone’s role in fuel blends .
Data Tables
Table 1: Key Properties of Cyclopentanone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
